molecular formula C16H18BrNO6 B4004091 2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid

2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid

Cat. No.: B4004091
M. Wt: 400.22 g/mol
InChI Key: FKEAYOXKDSOPQN-UHFFFAOYSA-N
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Description

2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an ethanolamine derivative

Scientific Research Applications

2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol typically involves the reaction of 1-bromonaphthalene with an ethanolamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanolamine derivative can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol is unique due to its specific combination of a bromonaphthalene moiety and an ethanolamine derivative. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

2-[2-(1-bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2.C2H2O4/c15-14-12-4-2-1-3-11(12)5-6-13(14)18-10-8-16-7-9-17;3-1(4)2(5)6/h1-6,16-17H,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEAYOXKDSOPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
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2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
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2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
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2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
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2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
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2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid

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